(2-Cyclohexylcyclohexyl) 2-chloroacetate
Description
(2-Cyclohexylcyclohexyl) 2-chloroacetate is a bicyclic ester derivative characterized by two cyclohexyl groups attached to a central carbon atom, with a 2-chloroacetate ester functional group. Its synthesis typically involves multi-step reactions, including nucleophilic substitution and acylation. outlines a microwave-assisted synthetic route using potassium iodide (KI) as a catalyst, achieving yields exceeding 95% for key intermediates . The compound’s structural confirmation relies on spectroscopic in $^1$H-NMR, the CH$_2$ protons of the chloroacetate moiety resonate at δ 4.57–4.82 ppm, while the NH proton (if present) appears as a singlet or broad peak . Mass spectrometry confirms molecular ion peaks consistent with its molecular formula.
Properties
CAS No. |
5457-48-7 |
|---|---|
Molecular Formula |
C14H23ClO2 |
Molecular Weight |
258.78 g/mol |
IUPAC Name |
(2-cyclohexylcyclohexyl) 2-chloroacetate |
InChI |
InChI=1S/C14H23ClO2/c15-10-14(16)17-13-9-5-4-8-12(13)11-6-2-1-3-7-11/h11-13H,1-10H2 |
InChI Key |
UJKCRKNQXLMSQF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2CCCCC2OC(=O)CCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Cyclohexylcyclohexyl) 2-chloroacetate typically involves the esterification of 2-cyclohexylcyclohexanol with chloroacetic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to achieve the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining product purity and consistency.
Chemical Reactions Analysis
Types of Reactions
(2-Cyclohexylcyclohexyl) 2-chloroacetate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2-cyclohexylcyclohexanol and chloroacetic acid.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide, potassium hydroxide, or primary amines can be used under mild to moderate conditions.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.
Major Products Formed
Substitution Reactions: Products such as 2-cyclohexylcyclohexyl amine or 2-cyclohexylcyclohexyl alcohol.
Hydrolysis: 2-cyclohexylcyclohexanol and chloroacetic acid.
Scientific Research Applications
(2-Cyclohexylcyclohexyl) 2-chloroacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Cyclohexylcyclohexyl) 2-chloroacetate involves its interaction with various molecular targets. The chloroacetate group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This can lead to the formation of covalent bonds with proteins, enzymes, or nucleic acids, potentially altering their function and activity.
Comparison with Similar Compounds
Key Observations :
- Reactivity and Yield : (2-Cyclohexylcyclohexyl) 2-chloroacetate exhibits superior synthetic efficiency (>95% yield) under microwave conditions compared to simpler esters like ethyl or methyl 2-chloroacetate (23–28% yields) . This is attributed to microwave acceleration and KI catalysis, which enhance reaction kinetics.
- Steric and Electronic Effects : The bulky cyclohexyl substituents in this compound likely reduce nucleophilic substitution reactivity compared to linear esters (e.g., ethyl or methyl derivatives). However, this steric hindrance may improve stability in storage or biological environments .
- Applications : While ethyl and methyl derivatives are used in electrochemical cyclopropanation or low-cost syntheses , this compound is tailored for high-value intermediates in bioactive molecule synthesis. Ethyl 2-chloroacetoacetate, with its keto group, is preferred in continuous-flow pharmaceutical processes due to enhanced reactivity .
Spectroscopic and Physical Property Comparisons
- NMR Signatures : The CH$_2$ protons in 2-chloroacetate esters consistently appear in the δ 4.5–5.0 ppm range across analogs, as seen in this compound (δ 4.57–4.82 ppm) and ethyl 2-chloroacetoacetate (similar range) .
- Molecular Weight and Stability : Higher molecular weight analogs like 2-ethylhexyl chloroacetate (206.71 g/mol) and decyl 2-chloroacetate exhibit increased hydrophobicity, making them suitable for lipid-soluble applications .
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